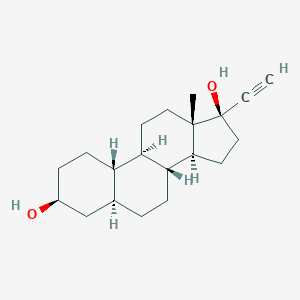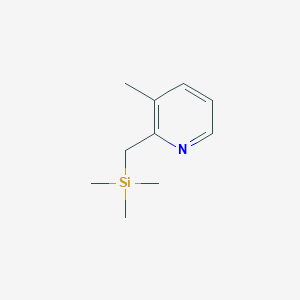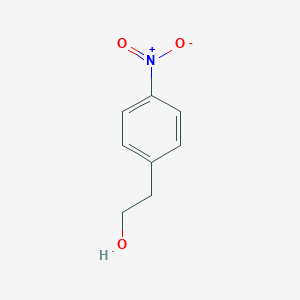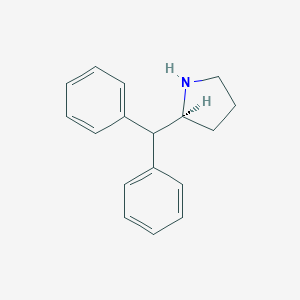![molecular formula C15H19N3O2 B126308 (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone CAS No. 149034-80-0](/img/structure/B126308.png)
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone, also known as MTDM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MTDM belongs to the class of tricyclic ketones and has a unique structure that makes it an interesting target for synthesis and study. In
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood. However, it has been suggested that (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain.
Effets Biochimiques Et Physiologiques
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have antidepressant effects and to improve cognitive function in animal models. Additionally, (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have neuroprotective effects and to improve the survival of neurons in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to yield high purity and yield of the final product. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone in lab experiments. For example, the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several future directions for the study of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. One area of research is the development of new drugs and therapies based on the structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Another area of research is the investigation of the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Understanding the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone could lead to the development of more targeted and effective drugs and therapies. Additionally, further research is needed to determine the optimal dosage and administration of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone for various applications. Finally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone on different biological systems and in different animal models should be further explored to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone involves a multistep process that starts with the reaction of 4-methoxybenzylamine with ethyl acetoacetate to form a beta-ketoester intermediate. The intermediate is then cyclized with triethyl orthoformate and hydrazine hydrate to form the tricyclic ketone (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antinociceptive, and antidepressant effects in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been investigated for its potential as a neuroprotective agent and for its effects on cognitive function. The unique structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone makes it an interesting target for the development of new drugs and therapies.
Propriétés
Numéro CAS |
149034-80-0 |
|---|---|
Nom du produit |
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
InChI |
InChI=1S/C15H19N3O2/c1-20-13-4-2-12(3-5-13)14(19)15-6-16-9-17(7-15)11-18(8-15)10-16/h2-5H,6-11H2,1H3 |
Clé InChI |
JDQMIEDBGMXWHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
Solubilité |
41 [ug/mL] |
Synonymes |
(4-methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



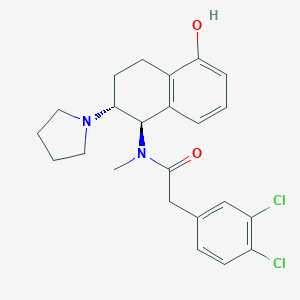
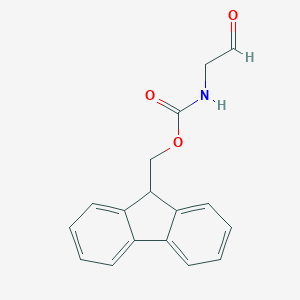

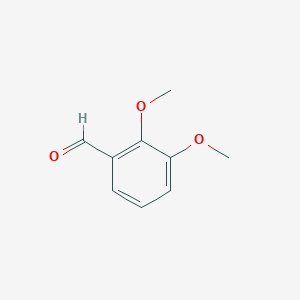
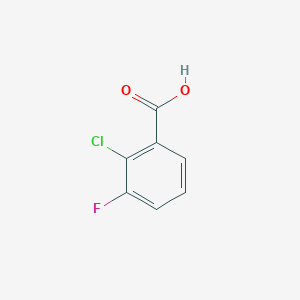
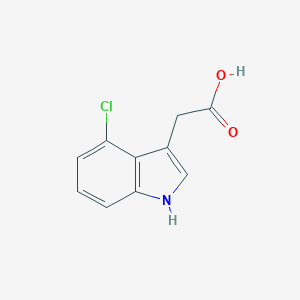
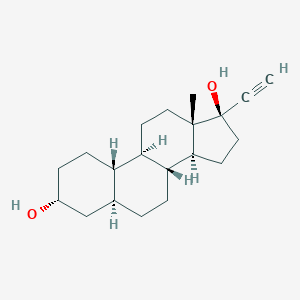

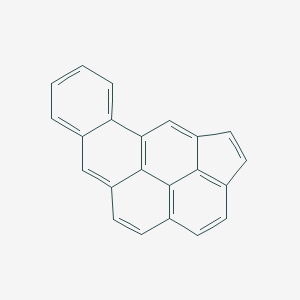
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
